molecular formula C13H16N2OS B2915951 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 854137-76-1

1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one

Cat. No.: B2915951
CAS No.: 854137-76-1
M. Wt: 248.34
InChI Key: BQGIEEQCVPLFQW-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” might be different and are not available in the sources I found.

Scientific Research Applications

Corrosion Inhibition

The thiazole derivative 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one may have potential applications in corrosion inhibition, similar to other thiazole compounds. For instance, thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron surfaces. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Industrial Applications

Thiazole derivatives have been synthesized for various industrial applications, highlighting the versatile nature of these compounds. The synthesis involves reactions leading to thio-1,3,4-oxadiazol-2-yl derivatives, which have been characterized for their structural and optical properties. Such studies indicate the potential of these compounds in photoelectronic devices and other industrial applications (Shafi et al., 2021).

Antimicrobial Activity

Thiazole compounds have been evaluated for their antimicrobial properties, suggesting possible applications in developing new antimicrobial agents. For example, substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates have shown promising activity against various microbes, underlining the potential of thiazole derivatives in antimicrobial research (Sarva et al., 2022).

Antitumor Activity

Research into thiazole derivatives for antitumor applications has shown that some compounds exhibit promising activities against tumor cells. Microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles has led to compounds with notable activity against MCF-7 tumor cells, illustrating the potential of thiazole compounds in cancer therapy (Mahmoud et al., 2021).

Green Synthesis and Applications

The green synthesis of thiazole derivatives has been explored, with certain compounds synthesized using environmentally friendly methods showing antimicrobial, antimalarial, and antitubercular activities. This emphasizes the significance of thiazole compounds in medicinal chemistry and the potential benefits of adopting green synthesis techniques (Vekariya et al., 2017).

Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the design and development of new thiazole derivatives continue to be an active area of research in medicinal chemistry . The future directions for “1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” are not available in the sources I found.

Properties

IUPAC Name

1-[4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-12-8-14-13(17-12)15-11-6-4-10(5-7-11)9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGIEEQCVPLFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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